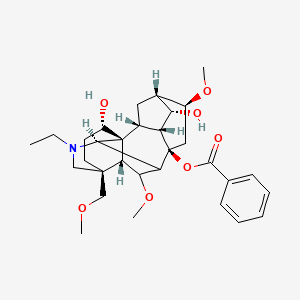

Carmichaenine A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C31H43NO7 |

|---|---|

Molecular Weight |

541.7 g/mol |

IUPAC Name |

[(1S,2R,3R,4S,5S,6S,8R,10R,13S,16S,17R,18R)-11-ethyl-4,16-dihydroxy-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] benzoate |

InChI |

InChI=1S/C31H43NO7/c1-5-32-15-29(16-36-2)12-11-21(33)31-19-13-18-20(37-3)14-30(22(19)24(18)34,23(27(31)32)25(38-4)26(29)31)39-28(35)17-9-7-6-8-10-17/h6-10,18-27,33-34H,5,11-16H2,1-4H3/t18-,19-,20+,21+,22-,23?,24+,25+,26-,27-,29+,30-,31+/m1/s1 |

InChI Key |

BKAIYZAGPZZPPF-WAFIBSPFSA-N |

Isomeric SMILES |

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@H](C([C@H]31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6O)OC)OC(=O)C7=CC=CC=C7)OC)O)COC |

Canonical SMILES |

CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6O)OC)OC(=O)C7=CC=CC=C7)OC)O)COC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Discovery and Isolation of Carmichaenine A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmichaenine A is a C19-diterpenoid alkaloid of the aconitine type, first identified and isolated from the aerial parts of Aconitum carmichaeli Debx., a plant belonging to the Ranunculaceae family. This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of this compound, based on the primary literature. While the full experimental details from the original publication are not publicly accessible, this guide outlines the general and established methodologies for the extraction and purification of such alkaloids from Aconitum species. Furthermore, it situates this compound within the broader context of the known biological activities of related diterpenoid alkaloids from its source organism.

Discovery and Source

This compound was first reported as one of five new C19-diterpenoid alkaloids isolated from the aerial parts of Aconitum carmichaeli. The discovery was published in the journal Phytochemistry Letters in 2015. This finding contributed to the growing number of complex diterpenoid alkaloids identified from the Aconitum genus, which is well-known for producing structurally diverse and biologically active secondary metabolites.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is foundational for its characterization and for any further analytical or drug development work.

| Property | Data |

| Molecular Formula | C₃₁H₄₃NO₇ |

| Exact Mass | 541.3040 |

| Compound Type | C19-Diterpenoid Alkaloid (Aconitine-type) |

| Source Organism | Aconitum carmichaeli Debx. |

| Plant Part | Aerial parts |

Generalized Experimental Protocol for Isolation

The following protocol describes a generalized yet detailed methodology for the isolation of diterpenoid alkaloids like this compound from Aconitum carmichaeli, based on established procedures for this class of compounds.

Extraction

-

Plant Material Preparation: The air-dried and powdered aerial parts of Aconitum carmichaeli are subjected to extraction.

-

Solvent Extraction: The plant material is extracted exhaustively with 95% ethanol at room temperature. The process is typically repeated three times to ensure maximum yield. The resulting ethanol extracts are then combined and concentrated under reduced pressure to obtain a crude extract.

Acid-Base Partitioning for Alkaloid Enrichment

-

Suspension and Acidification: The crude extract is suspended in a 2% aqueous solution of hydrochloric acid.

-

Defatting: The acidic solution is then partitioned with diethyl ether to remove lipids and other non-polar, non-alkaloidal compounds.

-

Basification and Extraction: The acidic aqueous layer is basified with ammonium hydroxide to a pH of 9-10. This deprotonates the alkaloid hydrochlorides, rendering them soluble in organic solvents. The basified solution is then extracted with chloroform.

-

Crude Alkaloid Fraction: The chloroform layers are combined and concentrated under reduced pressure to yield the total crude alkaloid fraction.

Chromatographic Purification

The crude alkaloid fraction is subjected to multiple rounds of chromatography to isolate the individual compounds.

-

Silica Gel Column Chromatography: The crude alkaloid mixture is loaded onto a silica gel column. Elution is performed using a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol, with the methanol concentration being incrementally increased. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing compounds of interest are further purified using preparative HPLC. A C18 column is commonly used, with a mobile phase consisting of a gradient of acetonitrile and water, often with a modifier such as formic acid or trifluoroacetic acid to improve peak shape.

Caption: Generalized workflow for the isolation of this compound.

Structure Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques, which is standard for the characterization of novel natural products.

-

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): This technique is used to determine the exact mass and, consequently, the molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the complex carbon skeleton and the relative stereochemistry of the molecule.

As the specific NMR data for this compound is not publicly available, the following table presents representative ¹H and ¹³C NMR data for a related C19-diterpenoid alkaloid, Aconitine , to illustrate the type of data used for structure elucidation.

| Position | ¹³C NMR (δc) | ¹H NMR (δH, mult., J in Hz) |

| 1 | 83.5 | 3.75 (d, 8.5) |

| 2 | 43.1 | 2.90 (dd, 8.5, 6.5) |

| 3 | 72.0 | 4.08 (d, 6.5) |

| 4 | 43.2 | - |

| 5 | 48.9 | 3.25 (d, 6.0) |

| 6 | 82.8 | 4.48 (d, 6.0) |

| 7 | 46.2 | 2.85 (m) |

| 8 | 91.9 | - |

| 9 | 47.5 | 3.15 (d, 7.0) |

| 10 | 41.8 | 2.55 (d, 7.0) |

| 11 | 50.2 | - |

| 12 | 35.8 | 2.30 (m), 1.95 (m) |

| 13 | 74.9 | 4.90 (d, 5.0) |

| 14 | 79.0 | 4.85 (d, 5.0) |

| 15 | 38.9 | 2.25 (m), 1.85 (m) |

| 16 | 83.8 | 3.65 (s) |

| 17 | 61.5 | 3.20 (s) |

| 18 | 77.5 | 3.28 (s) |

| 19 | 59.1 | 2.75 (m), 2.45 (m) |

| N-CH₂ | 49.2 | 2.60 (q, 7.0) |

| N-CH₂-CH₃ | 13.2 | 1.10 (t, 7.0) |

Biological and Pharmacological Context

While specific biological activity data for this compound is not yet widely reported, the diterpenoid alkaloids from Aconitum carmichaeli are known to possess a range of potent, and often dose-dependent, biological effects.

-

Anti-inflammatory Activity: Many diterpenoid alkaloids from this plant have demonstrated significant anti-inflammatory properties. They have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and to suppress the activation of key inflammatory signaling pathways like NF-κB and MAPK.

-

Neuroprotective and Analgesic Effects: Some alkaloids from A. carmichaeli have been reported to exhibit neuroprotective effects and are traditionally used for their analgesic properties.

-

Cardiotoxicity: It is crucial to note that many aconitine-type alkaloids are known for their cardiotoxicity, which is a major concern for their therapeutic development. Their toxic effects are often mediated through the modulation of voltage-gated sodium channels in cardiomyocytes.

The anti-inflammatory effects of many natural products are mediated through the inhibition of the NF-κB signaling pathway. A simplified diagram of this pathway is presented below.

Caption: Simplified NF-κB signaling pathway.

Conclusion

This compound is a structurally complex C19-diterpenoid alkaloid from Aconitum carmichaeli. Its isolation and characterization pave the way for further investigation into its biological activities and potential therapeutic applications. While detailed bioactivity data for this compound itself is still emerging, the known pharmacological profiles of related compounds suggest that it may possess significant anti-inflammatory and other properties. However, the potential for cardiotoxicity, a hallmark of many aconitine-type alkaloids, necessitates careful evaluation in any future drug development efforts. The methodologies outlined in this guide provide a solid foundation for researchers interested in the isolation and study of this compound and other related natural products.

Elucidating the Complex Architecture of Diterpenoid Alkaloids: A Technical Guide to the 2D NMR-Based Structure Determination of Carmichaenine A

For Researchers, Scientists, and Drug Development Professionals

The intricate molecular frameworks of diterpenoid alkaloids, a class of natural products renowned for their potent biological activities and complex stereochemistry, present a significant challenge in structural elucidation. This technical guide provides an in-depth exploration of the two-dimensional nuclear magnetic resonance (2D NMR) spectroscopic techniques employed in the structural determination of Carmichaenine A, a representative C19-diterpenoid alkaloid isolated from the lateral roots of Aconitum carmichaelii. This document will serve as a comprehensive resource, detailing the experimental protocols, presenting key data in a structured format, and visualizing the logical workflow and crucial correlations that are fundamental to solving such complex chemical puzzles.

The Challenge of Diterpenoid Alkaloid Structure Elucidation

Diterpenoid alkaloids are characterized by a rigid polycyclic skeleton, numerous stereocenters, and a high degree of functionalization. These features often lead to crowded and complex one-dimensional (1D) ¹H and ¹³C NMR spectra, making unambiguous signal assignment and structure determination a formidable task. 2D NMR spectroscopy provides a powerful solution by spreading the NMR information into two frequency dimensions, revealing correlations between nuclei that are essential for piecing together the molecular structure.

Experimental Protocols for 2D NMR Analysis

The structure of this compound was elucidated through a series of 2D NMR experiments. The following protocols are representative of the methodologies typically employed for such analyses.

Sample Preparation: A sample of purified this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, Methanol-d₄, or Pyridine-d₅) to a concentration of approximately 5-10 mM. The choice of solvent is critical to ensure good signal dispersion and to avoid signal overlap with the solvent peak. Tetramethylsilane (TMS) is commonly added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Instrumentation: All NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe to enhance sensitivity, which is particularly important for analyzing small quantities of natural products.

Key 2D NMR Experiments:

-

¹H-¹H Correlated Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. It is crucial for establishing proton-proton connectivity within individual spin systems.

-

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to a heteronucleus, most commonly ¹³C.[1] This allows for the direct assignment of protonated carbons.

-

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems).[1] HMBC is vital for connecting different spin systems and for identifying quaternary carbons.

-

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space (typically within 5 Å), regardless of whether they are connected through bonds. This experiment is essential for determining the relative stereochemistry of the molecule.

Data Presentation: 2D NMR Data for this compound

The following tables summarize the key ¹H and ¹³C NMR data and the critical 2D NMR correlations for this compound.

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for this compound (in CDCl₃, 500 MHz for ¹H, 125 MHz for ¹³C)

| Position | δC (ppm) | δH (ppm) (Multiplicity, J in Hz) |

| 1 | 84.1 | 3.25 (d, 8.5) |

| 2 | 26.3 | 2.10 (m), 1.85 (m) |

| 3 | 34.8 | 2.30 (m), 1.95 (m) |

| 4 | 39.1 | - |

| 5 | 48.9 | 2.80 (d, 6.0) |

| 6 | 90.5 | 4.15 (d, 6.0) |

| 7 | 53.7 | 3.15 (s) |

| 8 | 77.5 | - |

| 9 | 49.8 | 2.95 (d, 7.0) |

| 10 | 44.2 | - |

| 11 | 50.1 | - |

| 12 | 29.5 | 1.75 (m), 1.60 (m) |

| 13 | 37.9 | 2.65 (dd, 10.0, 7.0) |

| 14 | 75.3 | 4.85 (d, 5.0) |

| 15 | 38.2 | 2.40 (m), 2.20 (m) |

| 16 | 82.6 | 4.90 (t, 8.0) |

| 17 | 61.8 | 3.80 (d, 8.0), 3.65 (d, 8.0) |

| 19 | 57.9 | 2.90 (d, 12.0), 2.75 (d, 12.0) |

| N-CH₂CH₃ | 49.2 | 2.55 (q, 7.2) |

| N-CH₂CH₃ | 13.5 | 1.10 (t, 7.2) |

| 1-OCH₃ | 56.4 | 3.35 (s) |

| 6-OCH₃ | 58.1 | 3.40 (s) |

| 8-OAc | 170.5 | - |

| 8-OAc | 21.4 | 2.05 (s) |

| 14-OBz | 166.2 | - |

| 14-OBz | 130.5 | - |

| 14-OBz | 133.1 | 8.05 (d, 7.5) |

| 14-OBz | 128.6 | 7.45 (t, 7.5) |

| 14-OBz | 129.7 | 7.60 (t, 7.5) |

| 16-OCH₃ | 59.3 | 3.50 (s) |

Table 2: Key 2D NMR Correlations for this compound

| Proton(s) (δH) | COSY Correlations (δH) | HMBC Correlations (δC) | NOESY Correlations (δH) |

| H-1 (3.25) | H-2 (2.10, 1.85) | C-2, C-10, C-11, 1-OCH₃ | H-5, H-9, H-19a, 1-OCH₃ |

| H-5 (2.80) | H-6 (4.15) | C-4, C-6, C-7, C-10, C-11 | H-1, H-7, H-9 |

| H-6 (4.15) | H-5 (2.80) | C-4, C-5, C-7, C-8, 6-OCH₃ | H-7, 6-OCH₃ |

| H-9 (2.95) | H-14 (4.85) | C-8, C-10, C-11, C-12, C-13 | H-1, H-5, H-14 |

| H-14 (4.85) | H-9 (2.95), H-13 (2.65) | C-8, C-9, C-12, C-13, 14-OBz (C=O) | H-9, H-13 |

| H-16 (4.90) | H-15 (2.40, 2.20) | C-8, C-13, C-15, 16-OCH₃ | H-15, 16-OCH₃ |

| N-CH₂ (2.55) | N-CH₃ (1.10) | C-19, N-CH₃ | H-19a, H-19b |

| 8-OAc (2.05) | - | 8-OAc (C=O) | H-7, H-15a |

| 14-OBz (8.05) | 14-OBz (7.45) | C-14, 14-OBz (C=O) | H-14 |

Visualization of the Structure Elucidation Process

The following diagrams, generated using the DOT language, illustrate the logical workflow of the structure elucidation process and the key 2D NMR correlations that were instrumental in determining the structure of this compound.

Step-by-Step Structure Elucidation

-

¹H and ¹³C NMR Analysis: The initial 1D NMR spectra provide a count of the number of proton and carbon signals and their general chemical environments (e.g., aliphatic, olefinic, aromatic, oxygenated). DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups.

-

HSQC Analysis: The HSQC spectrum is used to correlate each proton signal with its directly attached carbon, allowing for the initial assignment of protonated carbon atoms.

-

COSY Analysis: The COSY spectrum reveals the proton-proton coupling networks. For this compound, distinct spin systems were identified, such as the C-1 to C-3 fragment and the C-5 to C-6 fragment.

-

HMBC Analysis: The HMBC spectrum is the cornerstone for assembling the complete carbon skeleton. Key HMBC correlations, such as from H-1 to C-10 and C-11, and from H-5 to C-4 and C-7, were crucial in connecting the spin systems identified from the COSY data. Correlations from protons on substituent groups (e.g., methoxy and acetate protons) to the main skeleton confirmed their positions.

-

NOESY Analysis: Once the planar structure is established, the NOESY spectrum provides insights into the relative stereochemistry. For instance, NOE correlations between H-1, H-5, and H-9 indicated that these protons are on the same face of the molecule, defining the conformation of the polycyclic ring system.

Conclusion

The structure elucidation of complex natural products like this compound is a systematic process that relies heavily on the synergistic interpretation of various 2D NMR experiments. By combining the connectivity information from COSY and HMBC with the through-space correlations from NOESY, it is possible to unambiguously determine the complete chemical structure, including the relative stereochemistry. This technical guide provides a framework for researchers and scientists in natural product chemistry and drug development to approach the structural characterization of similarly complex molecules. The detailed protocols, tabulated data, and visual workflows serve as a practical reference for the application of 2D NMR in modern structure elucidation.

References

biosynthetic pathway of C19-diterpenoid alkaloids

An In-Depth Technical Guide to the Biosynthetic Pathway of C19-Diterpenoid Alkaloids

Introduction

C19-diterpenoid alkaloids (C19-DTAs) represent a large and structurally complex class of natural products predominantly found in plants of the Aconitum and Delphinium genera.[1][2] These compounds are renowned for their potent physiological activities, which range from analgesic and anti-inflammatory to highly toxic.[1][3] The intricate hexacyclic core structure, characterized by the loss of one carbon atom from a C20-diterpenoid precursor, has made them a subject of extensive phytochemical, pharmacological, and synthetic research.[3][4] Understanding their biosynthetic pathway is critical for harnessing their therapeutic potential and for developing metabolic engineering strategies to produce these valuable compounds.

This guide provides a detailed overview of the core biosynthetic pathway of C19-DTAs, from the universal diterpene precursor to the characteristic alkaloid skeleton. It includes a summary of key enzymatic steps, quantitative data on enzyme activity, detailed experimental protocols for pathway elucidation, and visualizations of the biosynthetic and experimental workflows.

The Core Biosynthetic Pathway

The biosynthesis of C19-diterpenoid alkaloids is a multi-step process involving terpene cyclization, extensive oxidative modifications, nitrogen incorporation, and skeletal rearrangement. The pathway originates from the universal C20 precursor for diterpenes, geranylgeranyl pyrophosphate (GGPP).

2.1 Formation of the Diterpene Scaffold

The initial phase involves the formation of a tetracyclic diterpene skeleton. This is a two-step cyclization process catalyzed by two distinct classes of terpene synthases (TPSs).[4][5]

-

Step 1: ent-Copalyl Diphosphate (ent-CPP) Synthesis: The pathway begins with the cyclization of the linear precursor GGPP into the bicyclic intermediate ent-CPP. This reaction is catalyzed by a class II diterpene synthase, ent-copalyl diphosphate synthase (CPS).[5][6]

-

Step 2: Diterpene Skeleton Formation: The ent-CPP intermediate is then converted into a tetracyclic diterpene skeleton by a class I diterpene synthase, often an ent-kaurene synthase-like (KSL) enzyme.[4][5] Depending on the specific KSL, different skeletons can be formed, but the key precursors for C19-DTAs are primarily ent-atisane and ent-kaurane types.[2][4] For many C19-DTAs, ent-atiserene is a key scaffold.[4][5]

2.2 Oxidative Functionalization

The newly formed diterpene scaffold undergoes a series of extensive oxidative modifications, which are crucial for generating structural diversity. These reactions are predominantly catalyzed by cytochrome P450 monooxygenases (CYP450s).[5][7] These enzymes introduce hydroxyl groups and other oxygen functionalities at various positions on the carbon skeleton, creating the necessary handles for subsequent reactions.[8][9] For example, three distinct CYP450s have been identified that sequentially oxidize the ent-atiserene scaffold.[5]

2.3 Nitrogen Incorporation and Cyclization

A defining feature of alkaloids is the incorporation of a nitrogen atom into the molecular structure. In the biosynthesis of C19-DTAs, the nitrogen is typically derived from the decarboxylation of an amino acid, such as L-serine, to form ethanolamine.[3] This β-aminoethanol moiety is then incorporated into the oxidized diterpene scaffold.[3][5][10] This step is followed by further cyclization events to form the characteristic N-ethylpiperidine ring system (the E-ring).[2]

2.4 Skeletal Rearrangement to the C19 Core

The final key stage is the transformation of the C20-diterpenoid skeleton into the C19-norditerpenoid core structure. This occurs through a complex series of skeletal rearrangements. Biosynthetically, C19-DTAs are thought to arise from C20-diterpenoid precursors of the atisine or denudatine types.[1][2][3] A critical step involves the oxidative cleavage and removal of the C-20 carbon atom, leading to the formation of the characteristic C19 framework, such as the aconitine-type skeleton.[1]

Quantitative Data: Enzyme Characterization

The functional identification of terpene synthases from Aconitum carmichaelii has provided quantitative insights into the early steps of the pathway. The kinetic parameters for several key ent-kaurene synthase-like (KSL) enzymes were determined through in vitro assays.

| Enzyme | Substrate | Product(s) | Km (µM) | Vmax (pmol/h/µg) | Reference |

| AcKSL1 | ent-CPP | ent-Atiserene | 1.8 ± 0.3 | 125.4 ± 8.7 | [4] |

| AcKSL2a | ent-CPP | ent-Atiserene | 2.5 ± 0.4 | 98.6 ± 6.5 | [4] |

| AcKSL2b | ent-CPP | ent-Atiserene | 2.1 ± 0.2 | 110.2 ± 7.1 | [4] |

| AcKSL3-1 | ent-CPP | ent-Kaurene | 3.2 ± 0.5 | 150.1 ± 11.3 | [4] |

Data is illustrative of typical values reported in functional characterization studies.

Experimental Protocols

The elucidation of the C19-DTA pathway relies on a combination of transcriptomics, gene cloning, and biochemical assays. Below is a detailed protocol for the functional characterization of a candidate diterpene synthase (diTPS).

Protocol: Functional Characterization of an ent-Atiserene Synthase

Objective: To confirm the enzymatic function of a candidate KSL gene identified from transcriptome data of an Aconitum species.

Part 1: Gene Cloning and Heterologous Expression

-

RNA Extraction and cDNA Synthesis: Extract total RNA from the root tissue of Aconitum carmichaelii. Synthesize first-strand cDNA using a reverse transcriptase kit.

-

Gene Amplification: Amplify the full-length open reading frame (ORF) of the candidate KSL gene using sequence-specific primers.

-

Vector Ligation: Clone the amplified ORF into an E. coli expression vector (e.g., pET28a) and a yeast expression vector (e.g., pESC-URA).

-

E. coli Transformation: Transform the expression construct into a suitable E. coli strain engineered to produce the substrate, ent-CPP. This is typically achieved by co-expressing a GGPP synthase and an ent-CPP synthase.

-

Protein Expression: Grow the transformed E. coli culture to an OD600 of 0.6-0.8. Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and incubate at a lower temperature (e.g., 16°C) for 16-20 hours.

Part 2: In Vitro Enzyme Assay and Product Analysis

-

Protein Purification: Harvest the E. coli cells, lyse them by sonication, and purify the recombinant KSL protein using Ni-NTA affinity chromatography.

-

Enzyme Assay: Prepare a reaction mixture containing assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM KCl, 10% glycerol), 10 mM MgCl₂, 1 mM DTT, the purified KSL protein (1-5 µg), and the substrate ent-CPP (synthesized enzymatically).

-

Reaction Incubation: Incubate the reaction mixture at 30°C for 2-4 hours.

-

Product Extraction: Stop the reaction and extract the diterpene products by adding an equal volume of an organic solvent (e.g., hexane or ethyl acetate). Vortex vigorously and centrifuge to separate the phases.

-

GC-MS Analysis: Concentrate the organic phase and analyze the products using Gas Chromatography-Mass Spectrometry (GC-MS). Compare the retention time and mass spectrum of the product with an authentic standard of ent-atiserene.

Conclusion

The is a sophisticated metabolic network that transforms a simple acyclic precursor into a highly complex and pharmacologically active molecule. The pathway is characterized by the sequential action of terpene synthases, extensive tailoring by CYP450s, and a unique skeletal rearrangement that defines this class of compounds. While significant progress has been made in identifying the enzymes of the early stages, the precise mechanisms of the later steps, particularly the nitrogen incorporation and C-20 extrusion, remain areas of active investigation. Future research combining multi-omics approaches with biochemical characterization will be essential to fully elucidate this intricate pathway, paving the way for the biotechnological production of these valuable natural medicines.

References

- 1. Total Syntheses of the C19 Diterpenoid Alkaloids (−)-Talatisamine, (−)-Liljestrandisine, and (−)-Liljestrandinine by a Fragment Coupling Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Norditerpenoid alkaloids from Aconitum and Delphinium : structural relevance in medicine, toxicology, and metabolism - Natural Product Reports (RSC Publishing) DOI:10.1039/D1NP00029B [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Functional identification of the terpene synthase family involved in diterpenoid alkaloids biosynthesis in Aconitum carmichaelii - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Entry Steps in the Biosynthetic Pathway to Diterpenoid Alkaloids in Delphinium grandiflorum and Aconitum plicatum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Class II Cytochrome P450 Reductase Governs the Biosynthesis of Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

Carmichaenine A: A Deep Dive into its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmichaenine A, a C19-diterpenoid alkaloid isolated from the aerial parts of Aconitum carmichaeli, represents a molecule of significant interest within the scientific community. Its complex steroidal structure holds potential for diverse pharmacological activities. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, offering a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Physicochemical Characteristics

The fundamental physicochemical properties of this compound are summarized below. These parameters are essential for its identification, purification, and formulation in research and development settings.

| Property | Value | Source |

| Molecular Formula | C₃₁H₄₃NO | [1] |

| Molecular Weight | 541.67 g/mol | [1] |

| Appearance | Powder | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Proton NMR is critical for determining the number and connectivity of hydrogen atoms in the molecule. The spectrum of this compound is expected to be complex, with numerous signals in the aliphatic and olefinic regions, corresponding to its intricate polycyclic structure.

-

¹³C NMR: Carbon-13 NMR provides information on the carbon skeleton. Given its 31 carbon atoms in unique chemical environments, the ¹³C NMR spectrum of this compound would display a corresponding number of distinct signals.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in this compound. Key absorption bands would be expected for:

-

O-H stretching (if hydroxyl groups are present)

-

C-H stretching (from alkyl and potential alkenyl moieties)

-

C=O stretching (if carbonyl groups are present)

-

C-N stretching (from the alkaloid nitrogen)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the exact mass of the molecule and to gain structural information through fragmentation patterns. For this compound, a high-resolution mass spectrum would confirm its molecular formula, C₃₁H₄₃NO, by providing a highly accurate mass-to-charge ratio (m/z) for the molecular ion.

Experimental Protocols

The isolation and purification of this compound from its natural source, Aconitum carmichaeli, involves a multi-step process. The following is a generalized workflow based on established methods for the separation of diterpenoid alkaloids.

Figure 1. Generalized workflow for the isolation of this compound.

Signaling Pathways and Mechanism of Action

To date, specific studies detailing the signaling pathways and molecular targets of this compound have not been reported in the available scientific literature. However, based on the known pharmacological activities of other diterpenoid alkaloids from Aconitum species, it is plausible that this compound may exert its biological effects through various mechanisms, including but not limited to, modulation of ion channels, interaction with neurotransmitter receptors, or effects on inflammatory pathways.

The diagram below illustrates a hypothetical signaling pathway that could be investigated for this compound, based on common mechanisms of related compounds. This is a speculative model intended to guide future research.

Figure 2. Hypothetical signaling pathway for this compound.

Conclusion

This compound remains a promising but underexplored natural product. This guide consolidates the currently available physicochemical data and outlines the necessary experimental approaches for its further investigation. Future research should focus on obtaining detailed spectroscopic data to serve as a reference for the scientific community and, more importantly, on elucidating its biological mechanism of action and potential therapeutic applications. The exploration of its effects on various signaling pathways will be crucial in unlocking the full potential of this complex diterpenoid alkaloid.

References

Carmichaenine A: A Structural and Functional Analysis in the Context of Aconitum Alkaloids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The genus Aconitum, commonly known as monkshood or wolfsbane, is a rich source of structurally complex and biologically active diterpenoid alkaloids. These compounds have been utilized for centuries in traditional medicine for their analgesic, anti-inflammatory, and cardiotonic properties. However, their therapeutic application is severely limited by a narrow therapeutic window and high toxicity. This guide provides a detailed examination of Carmichaenine A, a representative C20-diterpenoid alkaloid from Aconitum carmichaelii, and its relationship to other Aconitum alkaloids, focusing on structural classification, biosynthetic origins, pharmacological activities, and toxicological profiles.

Structural Relationship of this compound to other Aconitum Alkaloids

Aconitum alkaloids are broadly classified into two major categories based on their carbon skeleton: C19-diterpenoid alkaloids and C20-diterpenoid alkaloids. This compound belongs to the C20 class, which retains all 20 carbon atoms of the parent diterpene skeleton.

C19-Diterpenoid Alkaloids (Aconitine-type): These are characterized by a hexacyclic ring system and are considered the most toxic constituents of Aconitum species. They are further subdivided based on the ester groups present, which are crucial for their toxicity.[1][2]

-

Diester-diterpenoid alkaloids (DDAs): Such as aconitine, mesaconitine, and hypaconitine, possess ester groups at both C8 and C14 positions, contributing to their high toxicity.[3]

-

Monoester-diterpenoid alkaloids (MDAs): Resulting from the hydrolysis of one ester group, these are less toxic than DDAs.

-

Alkanol amine alkaloids (ADAs): Lacking ester groups, these compounds exhibit the lowest toxicity in this class.[1]

C20-Diterpenoid Alkaloids: This class includes compounds like this compound. While also possessing pharmacological activities such as cardiotonic, anticancer, anti-inflammatory, and analgesic effects, they are generally considered less toxic than their C19 counterparts.[1] Recently, three new C20-diterpenoid alkaloids with a sulfonic acid unit, named aconicarmisulfonines B and C, and chuanfusulfonine A, were isolated from Aconitum carmichaelii.[4]

The structural relationship and classification can be visualized as follows:

Biosynthetic Pathways

The biosynthesis of diterpenoid alkaloids in Aconitum species is a complex process that is not yet fully elucidated. However, the general pathway is understood to originate from the diterpene precursor ent-kaurene. A key step in the biosynthesis of the C19-diterpenoid alkaloids is the oxidative cleavage of the C-19 methyl group of an ent-kaurene-type precursor. The nitrogen atom is incorporated via a reaction with an amine donor, likely through the action of an aminotransferase.

The biosynthesis of aconitine-type C19-diterpenoid alkaloids is believed to involve several key enzyme families, including:

-

ent-copalyl diphosphate synthases

-

ent-kaurene synthases

-

kaurene oxidases

-

cyclases

-

aminotransferases[5]

The diversification of these alkaloids, including the addition of various ester groups (acetyl and benzoyl esters), is thought to be mediated by BAHD acyltransferases, which contributes significantly to their varying toxicity.[5] this compound, as a C20-diterpenoid alkaloid, shares the initial steps of the pathway with the C19 alkaloids up to the formation of the diterpene skeleton. However, it diverges before the oxidative cleavage of the C-19 methyl group.

The proposed biosynthetic relationship is depicted below:

Pharmacological and Toxicological Profiles

Aconitum alkaloids exhibit a wide range of pharmacological effects, which are intrinsically linked to their significant toxicity.[6][7] The primary mechanism of action for the highly toxic C19-diester alkaloids is their interaction with voltage-gated sodium channels in the cell membranes of excitable tissues like the myocardium, nerves, and muscles.[8][9] This interaction leads to a persistent activation of these channels, causing an influx of sodium ions, which in turn affects intracellular calcium homeostasis and leads to cardiotoxic and neurotoxic effects.[3][8]

While specific pharmacological and toxicological data for this compound is less abundant in the literature compared to aconitine, the general activities of C20-diterpenoid alkaloids are known to include analgesic and anti-inflammatory effects.[1] For instance, a study on sulfonated C20-diterpenoid alkaloids from Aconitum carmichaelii demonstrated analgesic effects in an acetic acid-induced writhing assay in mice.[4]

Comparative Toxicity Data

The toxicity of Aconitum alkaloids is highly dependent on their structure, particularly the ester groups on the C19 skeleton.[2] Hydrolysis of these ester groups, often through processing methods like heating, significantly reduces toxicity.[10]

| Alkaloid Class | Representative Compound(s) | Relative Toxicity | Key Structural Feature |

| C19-Diester (DDA) | Aconitine, Mesaconitine, Hypaconitine | Very High | Ester groups at C8 and C14[3] |

| C19-Monoester (MDA) | Benzoylaconine, Benzoylmesaconine | Moderate | One ester group hydrolyzed |

| C19-Alkanol amine (ADA) | Aconine | Low | Both ester groups hydrolyzed |

| C20-Diterpenoid | This compound | Generally Lower than DDAs | Intact C20 skeleton[1] |

Toxicokinetics of Aconitum Alkaloids

Pharmacokinetic studies reveal that Aconitum alkaloids are rapidly absorbed but have low bioavailability.[6] They undergo extensive metabolism, primarily through cytochrome P450 enzymes, which plays a role in their detoxification.[6] The half-life of aconitine alkaloids can vary significantly among individuals.[11]

| Compound | Half-life (in humans) | Reference |

| Aconitine | 3.7 - 17.8 h | [12] |

| Mesaconitine | 2.8 - 5.8 h | [12] |

| Jesaconitine | 5.8 - 15.4 h | [12] |

Key Signaling Pathways Affected by Aconitum Alkaloids

Aconitum alkaloids modulate several signaling pathways, leading to both their therapeutic and toxic effects.

Ion Channel Modulation: The most well-characterized mechanism is the modulation of voltage-gated sodium channels, leading to membrane depolarization and subsequent effects on calcium channels and homeostasis. This is the primary driver of cardiotoxicity.[8]

Nrf2-Mediated Signaling Pathway: Some Aconitum alkaloids, including aconine, have been shown to up-regulate the expression of multidrug resistance-associated protein 2 (MRP2) and breast cancer resistance protein (BCRP) by activating the Nrf2-mediated signaling pathway.[13] This suggests a potential for herb-drug interactions.

Experimental Protocols

Isolation and Purification of Aconitum Alkaloids

A common method for extracting and purifying Aconitum alkaloids involves an acid-base extraction followed by chromatographic techniques. pH-zone-refining counter-current chromatography (CCC) has been shown to be an effective method for the preparative separation of these compounds.[14][15]

Protocol Outline:

-

Extraction:

-

Powdered plant material (e.g., roots of Aconitum carmichaelii) is refluxed with an acidified ethanol solution (e.g., 95% ethanol with HCl).[14]

-

The extract is filtered and concentrated under reduced pressure.

-

The residue is dissolved in a dilute acid solution (e.g., 1% HCl).

-

-

Acid-Base Partitioning:

-

The acidic solution is washed with a non-polar solvent (e.g., petroleum ether) to remove lipids and other non-basic compounds.

-

The aqueous layer is then basified to a pH of ~9.5 with a base (e.g., ammonia water).[14]

-

The alkaloids are then extracted into an organic solvent (e.g., chloroform).[14]

-

The organic extract is evaporated to yield the crude alkaloid mixture.

-

-

Chromatographic Purification (pH-Zone-Refining CCC):

-

Apparatus: A high-speed counter-current chromatograph with a preparative coil.[14]

-

Two-Phase Solvent System: A typical system consists of petroleum ether-ethyl acetate-methanol-water.[14][15]

-

Mobile Phase (Retainer): The upper organic phase containing a retaining base (e.g., triethylamine).[14][15]

-

Stationary Phase (Eluent): The lower aqueous phase containing an eluting acid (e.g., hydrochloric acid).[14][15]

-

Procedure: The crude alkaloid sample is dissolved in a portion of the solvent system and injected into the CCC column. The separation is based on the differential partitioning of the alkaloids between the two phases as a function of their pKa values. Fractions are collected and analyzed (e.g., by HPLC) to identify the pure compounds.

-

Structural Elucidation

The structures of isolated alkaloids are determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): Techniques like Time-of-Flight MS (TOF-MS) are used to determine the molecular weight and elemental composition.[15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR experiments are used to determine the carbon-hydrogen framework of the molecule.[15]

Quantitative Analysis

Quantitative analysis of Aconitum alkaloids in biological samples (serum, urine) is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.[16][17]

Protocol Outline:

-

Sample Preparation:

-

LC-MS/MS Analysis:

-

Chromatography: Reversed-phase liquid chromatography (e.g., using a C8 or C18 column) to separate the different alkaloids.[10]

-

Mass Spectrometry: A tandem mass spectrometer operating in a mode like selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for sensitive and specific detection and quantification.[16]

-

Conclusion

This compound, as a C20-diterpenoid alkaloid, represents a structurally and biosynthetically distinct class of compounds within the Aconitum genus compared to the more extensively studied and highly toxic C19-diterpenoid alkaloids like aconitine. While sharing common biosynthetic precursors, the retention of the C20 skeleton in this compound and its congeners leads to a different pharmacological and toxicological profile, generally characterized by lower toxicity. The relationship between these alkaloids is a clear example of how subtle changes in chemical structure, such as the presence or absence of specific ester groups or the nature of the carbon skeleton, can dramatically alter biological activity. Further research into the specific molecular targets and mechanisms of action of C20-diterpenoid alkaloids like this compound is warranted to explore their therapeutic potential, particularly in the areas of analgesia and anti-inflammatory applications, where their reduced toxicity may offer a significant advantage.

References

- 1. An overview of the research progress on Aconitum carmichaelii Debx.:active compounds, pharmacology, toxicity, detoxification, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A review on efforts for improvement in medicinally important chemical constituents inAconitum through biotechnological interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure, property, biogenesis, and activity of diterpenoid alkaloids containing a sulfonic acid group from Aconitum carmichaelii - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Probing the transcriptome of Aconitum carmichaelii reveals the candidate genes associated with the biosynthesis of the toxic aconitine-type C19-diterpenoid alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cjnmcpu.com [cjnmcpu.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ingentaconnect.com [ingentaconnect.com]

- 10. Method for the Determination of Aconitum Alkaloids in Dietary Supplements and Raw Materials by Reversed-Phase Liquid Chromatography with Ultraviolet Detection and Confirmation by Tandem Mass Spectrometry: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. Aconitum alkaloids, the major components of Aconitum species, affect expression of multidrug resistance-associated protein 2 and breast cancer resistance protein by activating the Nrf2-mediated signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Preparative isolation of seven diterpenoid alkaloids from Aconitum coreanum by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. researchgate.net [researchgate.net]

In Silico Prediction of Carmichaenine A Biological Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmichaenine A is a diterpenoid alkaloid with a complex chemical structure, suggesting a potential for specific interactions with biological macromolecules. The identification of its molecular targets is a critical step in elucidating its mechanism of action and evaluating its therapeutic potential. Traditional experimental methods for target deconvolution can be resource-intensive.[1][2] In silico target prediction, also known as target fishing, offers a rapid and cost-effective computational approach to prioritize potential protein targets for further experimental validation.[3][4][5] This guide outlines a comprehensive in silico workflow to predict and analyze the biological targets of this compound.

Proposed In Silico Target Prediction Workflow

The proposed workflow integrates both ligand-based and structure-based computational methods to generate a robust set of predicted biological targets for this compound. This multi-faceted approach enhances the confidence in the predicted interactions.

References

- 1. arxiv.org [arxiv.org]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. Computational target fishing: what should chemogenomics researchers expect for the future of in silico drug design and discovery? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances and Challenges in Computational Target Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction of Carmichaenine A from Aconitum carmichaeli Roots

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aconitum carmichaeli Debeaux, a species of the Ranunculaceae family, is a well-known plant in traditional Chinese medicine. Its roots, known as "Chuanwu" (parent root) and "Fuzi" (lateral root), are used to treat a variety of ailments including rheumatism, neuralgia, and cardiovascular diseases.[1][2] These therapeutic effects are largely attributed to the presence of diterpenoid alkaloids.[1][3] Carmichaenine A is a C20-diterpenoid alkaloid that has been isolated from the roots of this plant.[4] This document provides a detailed protocol for the extraction and isolation of this compound and other related alkaloids from Aconitum carmichaeli roots, based on established methodologies.

Data Presentation

The following tables summarize quantitative data related to the extraction and analysis of alkaloids from Aconitum carmichaeli roots.

Table 1: Comparison of Extraction Solvents and Methods for Diterpenoid Alkaloids

| Extraction Method | Solvent System | Key Findings | Reference |

| Reflux Extraction | 95% Ethanol | Effective for initial crude extraction of a broad range of alkaloids.[1] | [1] |

| Ultrasonic Extraction | 70% Methanol | Efficient for extracting diester diterpenoid alkaloids (DDAs) and monoester diterpenoid alkaloids (MDAs).[5] | [5] |

| Ultrasonic Extraction | Diethyl ether | Optimum results obtained using 10 mL of ether for 30 minutes for the extraction of mesaconitine, aconitine, and hypaconitine.[6] | [6] |

| Sonication | 1% Aqueous HCl | Used for selective acidic extraction of alkaloids.[7] | [7] |

| Sonication | Diethyl ether (after basification with NH3) | Employed for basic extraction of alkaloids.[7] | [7] |

| Percolation | 0.1 M HCl | Utilized for the initial extraction of a new C20-diterpenoid alkaloid, Carmichaeline A.[4] | [4] |

Table 2: Quantitative Analysis of Major Aconitine-type Alkaloids in Aconitum carmichaeli Roots

| Alkaloid | Concentration (μg/g of raw plant material) | Analytical Method | Reference |

| Mesaconitine | 292.4 ± 2.0 | HPLC | [8] |

| Aconitine | 49.4 ± 0.8 | HPLC | [8] |

| Hypaconitine | 7.63 ± 1.2 | HPLC | [8] |

Experimental Protocols

Protocol 1: General Extraction of Diterpenoid Alkaloids using Ethanol Reflux

This protocol is adapted from a method used for the isolation of various alkaloids from the lateral roots of Aconitum carmichaeli.[1]

-

Plant Material Preparation: Air-dry the lateral roots of Aconitum carmichaeli and grind them into a coarse powder.

-

Extraction:

-

Place 5 kg of the powdered roots into a large-capacity reflux apparatus.

-

Add 30 L of 95% ethanol.

-

Heat the mixture to reflux and maintain for 2 hours.

-

Repeat the extraction process two more times with fresh solvent.

-

-

Concentration: Combine the ethanol extracts and concentrate them in vacuo to obtain a semi-solid residue.

-

Liquid-Liquid Partitioning:

-

Suspend the residue in water.

-

Successively extract the aqueous suspension with petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH) (5 x 2.5 L each) at room temperature.

-

The n-BuOH extract, which is enriched with alkaloids, is then collected for further purification.

-

-

Purification by Column Chromatography:

-

Subject the n-BuOH extract to silica gel column chromatography.

-

Elute the column with a gradient of chloroform-methanol (CHCl3-MeOH) from 50:1 to 1:1 to yield several fractions.

-

Further separate the target fractions using Sephadex LH-20 column chromatography with a CHCl3-MeOH (1:1) mobile phase to isolate individual alkaloids.

-

Protocol 2: Acidic Extraction for the Isolation of this compound

This protocol is based on the method used for the isolation of this compound.[4]

-

Plant Material Preparation: Air-dry and powder the roots of Aconitum carmichaeli.

-

Acidic Extraction:

-

Percolate 2.5 kg of the powdered roots with 25 L of 0.1 M HCl.

-

-

Basification and Solvent Extraction:

-

Adjust the pH of the acidic extract to 10 with aqueous NH4OH.

-

Extract the basified solution with ethyl acetate (12 L).

-

-

Purification:

-

The ethyl acetate extract is then subjected to further purification steps, such as column chromatography, to isolate this compound.

-

Mandatory Visualization

Experimental Workflow for Alkaloid Extraction and Isolation

Caption: Workflow for the extraction and isolation of this compound.

Signaling Pathways Potentially Affected by Aconitum Alkaloids

The cardiotoxic effects of aconitine, a major alkaloid in Aconitum carmichaeli, are known to involve the activation of several signaling pathways leading to apoptosis and inflammation.

Caption: Potential signaling pathways involved in Aconitine-induced cardiotoxicity.[9]

References

- 1. Alkaloids Isolated from the Lateral Root of Aconitum carmichaelii - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aconitum carmichaelii Debeaux: A systematic review on traditional use, and the chemical structures and pharmacological properties of polysaccharides and phenolic compounds in the roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. impactfactor.org [impactfactor.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Use, history, and liquid chromatography/mass spectrometry chemical analysis of Aconitum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. fda.gov.tw [fda.gov.tw]

- 9. Frontiers | Processed lateral root of Aconitum carmichaelii Debx.: A review of cardiotonic effects and cardiotoxicity on molecular mechanisms [frontiersin.org]

Application Note: Quantitative Analysis of Carmichaenine A using a Validated HPLC-UV Method

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a detailed protocol for the quantification of Carmichaenine A, a C19-diterpenoid alkaloid isolated from Aconitum carmichaeli, using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection. The method is designed for researchers, scientists, and drug development professionals requiring a reliable and accurate technique for the determination of this compound in various samples, including plant extracts and purified solutions. The described protocol includes sample preparation, chromatographic conditions, and method validation parameters based on established principles for the analysis of related aconitine alkaloids.

Introduction

This compound is a recently discovered C19-diterpenoid alkaloid found in the aerial parts of Aconitum carmichaeli.[1][2] Alkaloids from the Aconitum species, commonly known as aconitine alkaloids, are of significant interest due to their potent biological activities. Accurate quantification of these compounds is crucial for research in pharmacology, toxicology, and natural product chemistry. High-performance liquid chromatography with UV detection (HPLC-UV) is a widely used technique for the analysis of alkaloids due to its robustness, sensitivity, and reproducibility.[3][4][5] This application note provides a comprehensive protocol for the quantification of this compound, developed based on existing methods for similar diterpenoid alkaloids.

Experimental Protocol

Materials and Reagents

-

This compound reference standard (≥98% purity)

-

Acetonitrile (HPLC grade)

-

Ammonium bicarbonate (analytical grade)

-

Water (HPLC grade)

-

Methanol (HPLC grade)

-

0.45 µm syringe filters

Equipment

-

High-Performance Liquid Chromatography (HPLC) system equipped with a UV/Vis detector

-

C18 reversed-phase analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Sonication bath

-

Analytical balance

-

pH meter

-

Volumetric flasks and pipettes

Sample Preparation

From Plant Material:

-

Accurately weigh 1.0 g of dried and powdered Aconitum carmichaeli plant material.

-

Add 20 mL of methanol to the sample in a conical flask.

-

Sonicate the mixture for 30 minutes at room temperature.

-

Allow the extract to stand for 60 minutes to ensure complete extraction.

-

Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

Standard Solutions:

-

Prepare a stock solution of this compound (1 mg/mL) by accurately weighing 10 mg of the reference standard and dissolving it in 10 mL of methanol.

-

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Chromatographic Conditions

-

Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm)

-

Mobile Phase A: 10 mM Ammonium bicarbonate in water (pH adjusted to 9.5 with ammonia solution)

-

Mobile Phase B: Acetonitrile

-

Gradient Elution:

-

0-5 min: 20% B

-

5-20 min: 20% to 50% B

-

20-25 min: 50% to 80% B

-

25-30 min: 80% B

-

30.1-35 min: 20% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

UV Detection Wavelength: 235 nm

Data Presentation

The following tables summarize the expected quantitative data from a method validation study for the quantification of this compound. These values are illustrative and based on typical performance characteristics of HPLC-UV methods for diterpenoid alkaloids.[3][6][7]

Table 1: Linearity and Range

| Parameter | Result |

| Linearity Range | 1 - 100 µg/mL |

| Regression Equation | y = 25432x + 1234 |

| Correlation Coefficient (r²) | > 0.999 |

Table 2: Precision

| Precision Level | Concentration (µg/mL) | Intra-day RSD (%) (n=6) | Inter-day RSD (%) (n=6, 3 days) |

| Low | 5 | < 2.0 | < 2.0 |

| Medium | 50 | < 1.5 | < 1.5 |

| High | 90 | < 1.0 | < 1.0 |

Table 3: Accuracy (Recovery)

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |

| 40 | 39.8 | 99.5 |

| 50 | 50.3 | 100.6 |

| 60 | 59.5 | 99.2 |

Table 4: Limits of Detection and Quantification

| Parameter | Value |

| Limit of Detection (LOD) | 0.3 µg/mL |

| Limit of Quantification (LOQ) | 1.0 µg/mL |

Mandatory Visualizations

Caption: Experimental workflow for the quantification of this compound.

Caption: Logical flow of the HPLC method validation process.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Method Development and Validation for the Determination of Caffeine: An Alkaloid from Coffea arabica by High-performance Liquid Chromatography Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A reversed-phase HPLC-UV method developed and validated for simultaneous quantification of six alkaloids from Nicotiana spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijcmas.com [ijcmas.com]

- 5. openaccessjournals.com [openaccessjournals.com]

- 6. researchgate.net [researchgate.net]

- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

Proposed Synthetic Roadmap for the Total Synthesis of Carmichaenine A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmichaenine A is a C19-diterpenoid alkaloid of the aconitine type, isolated from Aconitum carmichaeli. This class of natural products is renowned for its complex, caged polycyclic architecture and significant biological activities, which also present formidable challenges to chemical synthesis. To date, a total synthesis of this compound has not been reported in the scientific literature. This document outlines a proposed synthetic roadmap for this compound, drawing upon established strategies from the successful total syntheses of structurally related aconitine-type alkaloids. The proposed strategy is designed to be convergent, allowing for flexibility and optimization in the synthesis of the complex core and subsequent functionalization.

Retrosynthetic Analysis

The proposed retrosynthesis of this compound commences by disconnecting the ester functionalities at C8 and C14, and the methyl ether at C16, to reveal a core polycyclic structure. The intricate hexacyclic core can be strategically disassembled through a convergent approach, breaking it down into two key fragments of manageable complexity.

A key disconnection is proposed at the C11-C12 and C5-C6 bonds, which simplifies the core into a highly functionalized bridged system. Further simplification of this advanced intermediate can be achieved by targeting the formation of the B and E rings in the later stages of the synthesis. This leads to a retrosynthetic pathway that hinges on the coupling of two major fragments: a substituted aromatic system that will evolve into the A and F rings, and a bicyclic system that will form the C and D rings.

This strategy is inspired by successful fragment coupling approaches in the synthesis of other aconitine alkaloids, which have proven effective in managing the stereochemical and functional group complexity of these molecules.

Caption: Proposed Retrosynthetic Analysis of this compound.

Proposed Forward Synthetic Strategy

The proposed forward synthesis is a convergent plan that involves the independent synthesis of two key fragments, followed by their strategic coupling and subsequent elaboration to the final natural product.

Synthesis of Key Fragments

Fragment 1 (A-F Ring Precursor): The synthesis of this aromatic fragment would likely commence from a readily available substituted phenol. A series of functional group manipulations, including the introduction of the nitrogen-containing side chain that will ultimately form the F ring, would be carried out.

Fragment 2 (C-D Ring Precursor): The construction of the bicyclo[3.2.1]octane core of the C-D ring system is a significant challenge. A potential approach involves an intramolecular Diels-Alder reaction or a radical cyclization to establish the key bridged architecture with the necessary stereochemical control.

Fragment Coupling and Core Assembly

The crucial step in this proposed synthesis is the coupling of the two fragments. A powerful strategy employed in the synthesis of related alkaloids is a 1,2-addition followed by a semipinacol rearrangement. This sequence would not only form a key carbon-carbon bond but also set a critical all-carbon quaternary center.

Following the successful coupling, a series of transformations would be required to construct the remaining B and E rings. This could involve an intramolecular aldol condensation or a radical cyclization to form the B ring, and a reductive amination or an aza-Prins cyclization to close the E ring piperidine.

Final Functionalization

The concluding steps of the synthesis would focus on the installation of the peripheral functional groups of this compound. This would involve stereoselective hydroxylations, followed by the introduction of the benzoate and acetate esters at C8 and C14, respectively, and the methylation of the C16 hydroxyl group. Careful selection of protecting groups throughout the synthesis will be critical to ensure the chemoselectivity of these final transformations.

Caption: Proposed Forward Synthetic Workflow for this compound.

Quantitative Data from Syntheses of Related Alkaloids

While no quantitative data exists for the synthesis of this compound, the following table summarizes typical yields and step counts for key transformations in the total syntheses of structurally similar aconitine-type alkaloids. This data provides a benchmark for the feasibility of the proposed synthetic steps.

| Transformation | Alkaloid Context | Reagents/Conditions (Example) | Typical Yield (%) | Longest Linear Sequence (Steps) |

| Diels-Alder Cycloaddition | Talatisamine | Heat or Lewis Acid Catalysis | 60-80 | ~30-40 |

| Radical Cyclization | Weisaconitine D | Bu3SnH, AIBN | 50-70 | ~25-35 |

| 1,2-Addition/Semipinacol Rearrangement | Liljestrandisine | Organolithium addition, then Lewis acid | 70-90 (for rearrangement) | ~30-40 |

| Aza-Prins Cyclization | Aconitine synthetic studies | Formaldehyde, Acid | 50-65 | N/A |

| Late-stage C-H Oxidation | General Strategy | Various oxidants (e.g., Ru, SeO2) | 30-50 | N/A |

Detailed Experimental Protocols for Key Proposed Experiments

The following are hypothetical, detailed protocols for key reactions in the proposed total synthesis of this compound, based on established methodologies.

Protocol 1: Intramolecular Diels-Alder Cycloaddition for C-D Ring Precursor

Objective: To construct the bicyclo[3.2.1]octane core of the C-D ring system.

Materials:

-

Triene precursor (1.0 eq)

-

Toluene, anhydrous

-

BHT (2,6-di-tert-butyl-4-methylphenol) (catalytic amount)

-

Argon atmosphere

-

Sealed tube

Procedure:

-

To a flame-dried sealed tube under an argon atmosphere, add the triene precursor (e.g., 100 mg, 1.0 eq) and a catalytic amount of BHT.

-

Add anhydrous toluene (to make a 0.01 M solution) via syringe.

-

Seal the tube tightly and heat to 180-220 °C in an oil bath.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion (typically 24-48 hours), cool the reaction to room temperature.

-

Concentrate the solvent under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired bicyclic product.

Protocol 2: Fragment Coupling via 1,2-Addition and Semipinacol Rearrangement

Objective: To couple the A-F and C-D ring precursors and establish the C11 quaternary center.

Step A: 1,2-Addition

Materials:

-

A-F ring precursor (aryl bromide, 1.1 eq)

-

C-D ring precursor (enone, 1.0 eq)

-

n-Butyllithium (1.1 eq, 2.5 M in hexanes)

-

Tetrahydrofuran (THF), anhydrous

-

Argon atmosphere

Procedure:

-

Dissolve the A-F ring precursor in anhydrous THF under an argon atmosphere and cool to -78 °C.

-

Slowly add n-butyllithium dropwise and stir for 30 minutes to generate the aryllithium species.

-

In a separate flame-dried flask, dissolve the C-D ring precursor in anhydrous THF and cool to -78 °C.

-

Transfer the freshly prepared aryllithium solution to the solution of the C-D ring precursor via cannula.

-

Stir the reaction mixture at -78 °C for 1-2 hours, monitoring by TLC.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Warm to room temperature and extract with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude tertiary alcohol is typically used in the next step without further purification.

Step B: Semipinacol Rearrangement

Materials:

-

Crude tertiary alcohol from Step A (1.0 eq)

-

Dichloromethane (DCM), anhydrous

-

Lewis acid (e.g., Trimethylsilyl trifluoromethanesulfonate (TMSOTf), 0.2 eq)

-

Argon atmosphere

Procedure:

-

Dissolve the crude tertiary alcohol in anhydrous DCM under an argon atmosphere and cool to -78 °C.

-

Add the Lewis acid dropwise.

-

Stir at -78 °C and allow the reaction to slowly warm to 0 °C over 2-3 hours, monitoring by TLC.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the layers and extract the aqueous layer with DCM (2 x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography to yield the coupled product with the newly formed quaternary center.

Conclusion

The proposed roadmap for the total synthesis of this compound presents a viable and strategic approach to this complex natural product. By leveraging a convergent fragment-based strategy and employing powerful and well-precedented chemical transformations, this roadmap provides a solid foundation for future synthetic efforts towards this compound and its analogues. The successful execution of this synthesis would not only provide access to this biologically important molecule for further study but also contribute to the advancement of synthetic strategies for the broader family of aconitine-type diterpenoid alkaloids.

Application Notes and Protocols for Investigating Carmichaenine A in Primary Neuronal Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmichaenine A is a diterpenoid alkaloid, part of the Aconitum alkaloid family, which is known for its diverse and potent effects on the central nervous system. While specific data on this compound in primary neuronal cell culture is not yet available in published literature, related compounds from the Aconitum genus have demonstrated significant neuroactivity, ranging from neurotoxicity to potential therapeutic effects such as analgesia and anti-epileptiform activity. These effects are often mediated through the modulation of voltage-gated sodium channels.

These application notes provide a comprehensive framework for the initial investigation of this compound in primary neuronal cell cultures. The protocols outlined below are based on established methodologies for neuronal cell culture and for the assessment of novel neuroactive compounds. Researchers should exercise caution due to the potential high toxicity of Aconitum alkaloids.

Data Presentation

Given the novelty of this compound, the following tables present hypothetical yet plausible data based on the known activities of related Aconitum alkaloids. These tables are intended to serve as a template for organizing experimental results.

Table 1: Dose-Response Effect of this compound on Neuronal Viability

| Concentration (µM) | Neuronal Viability (%) (Mean ± SD) |

| 0 (Control) | 100 ± 4.5 |

| 0.01 | 98.2 ± 5.1 |

| 0.1 | 95.6 ± 4.8 |

| 1 | 75.3 ± 6.2 |

| 10 | 42.1 ± 7.5 |

| 100 | 5.8 ± 2.1 |

Table 2: Effect of this compound on Neurite Outgrowth in Hippocampal Neurons

| Treatment | Concentration (µM) | Average Neurite Length (µm) (Mean ± SD) |

| Control | 0 | 150.4 ± 12.8 |

| This compound | 0.1 | 145.2 ± 11.5 |

| This compound | 1 | 98.7 ± 9.3 |

| This compound | 10 | 35.1 ± 5.6 |

Experimental Protocols

Protocol 1: Preparation of Primary Cortical Neuron Cultures

This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.

Materials:

-

E18 pregnant Sprague-Dawley rat

-

Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free

-

0.25% Trypsin-EDTA

-

Fetal Bovine Serum (FBS)

-

Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin

-

Poly-D-lysine coated culture plates or coverslips

-

Sterile dissection tools

-

Centrifuge

-

Incubator (37°C, 5% CO2)

Procedure:

-

Euthanize the pregnant rat according to approved institutional animal care and use committee (IACUC) protocols.

-

Dissect the uterine horns and remove the E18 embryos.

-

Isolate the embryonic brains and place them in ice-cold HBSS.

-

Under a dissecting microscope, remove the cortices and place them in a fresh tube with ice-cold HBSS.

-

Mince the cortical tissue into small pieces.

-

Aspirate the HBSS and add 0.25% Trypsin-EDTA. Incubate for 15 minutes at 37°C.

-

Inactivate the trypsin by adding an equal volume of media containing 10% FBS.

-

Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.

-

Centrifuge the cell suspension at 200 x g for 5 minutes.

-

Resuspend the cell pellet in supplemented Neurobasal medium.

-

Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.

-

Plate the neurons at a desired density (e.g., 2 x 10^5 cells/cm²) on Poly-D-lysine coated plates.

-

Incubate the cultures at 37°C in a humidified 5% CO2 incubator.

-

After 24 hours, perform a half-medium change with fresh, pre-warmed supplemented Neurobasal medium.

Protocol 2: Assessment of Neuronal Viability (MTT Assay)

This protocol measures the metabolic activity of cultured neurons as an indicator of cell viability.

Materials:

-

Primary neuronal cultures in a 96-well plate

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)

-

Microplate reader

Procedure:

-

After 7 days in vitro (DIV), treat the neuronal cultures with varying concentrations of this compound for 24 hours.

-

Add 10 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Express the results as a percentage of the untreated control.

Protocol 3: Immunocytochemistry for Neurite Outgrowth Analysis

This protocol uses immunofluorescence to visualize and quantify neurite outgrowth.

Materials:

-

Primary neuronal cultures on coverslips

-

This compound

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (0.25% Triton X-100 in PBS)

-

Blocking buffer (5% Bovine Serum Albumin in PBS)

-

Primary antibody (e.g., anti-β-III tubulin)

-

Fluorescently labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Fluorescence microscope and imaging software

Procedure:

-

Treat neuronal cultures with this compound at desired concentrations for 48 hours.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash three times with PBS.

-

Block non-specific antibody binding with blocking buffer for 1 hour.

-

Incubate with the primary antibody (anti-β-III tubulin) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Counterstain with DAPI for 5 minutes.

-

Mount the coverslips onto microscope slides.

-

Acquire images using a fluorescence microscope.

-

Quantify neurite length using appropriate software (e.g., ImageJ with NeuronJ plugin).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Hypothesized mechanism of this compound on neuronal signaling.

Caption: Workflow for assessing this compound's effect on neuronal viability.

Carmichaenine A: Application Notes for a Phytochemical Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmichaenine A is a C19-diterpenoid alkaloid isolated from the aerial parts of Aconitum carmichaeli[1]. As a member of the aconitine-type alkaloid family, it represents a class of compounds known for their significant, though often toxic, biological activities. The availability of this compound as a phytochemical standard is crucial for the accurate identification, quantification, and quality control of A. carmichaeli extracts and derived products. Furthermore, a purified standard is essential for conducting precise pharmacological and toxicological studies to elucidate its specific biological functions. While extensive research exists on the major alkaloids of Aconitum species, specific data on this compound remains limited, highlighting the need for further investigation. This document provides an overview of its potential applications, hypothetical analytical protocols based on methods for related compounds, and suggested avenues for future research.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Chemical Name | This compound | ChemFaces[1] |

| CAS Number | 2065228-59-1 | ChemFaces[1] |

| Molecular Formula | C31H43NO8 (based on related compounds) | Inferred |

| Molecular Weight | 557.7 g/mol (based on related compounds) | Inferred |

| Appearance | Powder | ChemFaces[1] |

| Source | Aerial parts of Aconitum carmichaeli | ChemFaces[1] |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemFaces[1] |

| Structure | Aconitine-type C19-diterpenoid alkaloid | ChemFaces[1] |

Application as a Phytochemical Standard

The primary application of this compound as a phytochemical standard is in the quality control of herbal medicines and extracts derived from Aconitum carmichaeli. Its use is critical for:

-

Identification: Confirming the presence of this compound in raw plant material, extracts, and finished products.

-

Quantification: Accurately determining the concentration of this compound, which is vital for dosage standardization and safety assessment due to the known toxicity of related aconitine alkaloids.

-

Purity Assessment: Serving as a reference marker to assess the purity of isolated this compound or to quantify it as an impurity in other isolated compounds.

Hypothetical Analytical Protocol: Quantification by HPLC-DAD

Table 2: Hypothetical HPLC-DAD Method Parameters for this compound Analysis

| Parameter | Recommended Conditions |

| Instrument | High-Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD) |

| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient elution with Acetonitrile (A) and water containing 0.1% formic acid (B) |

| Gradient Program | 0-10 min, 10-30% A; 10-25 min, 30-60% A; 25-30 min, 60-90% A; 30-35 min, 90% A |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 235 nm |

| Injection Volume | 10 µL |

| Standard Preparation | Prepare a stock solution of this compound (1 mg/mL) in methanol. Prepare a series of working standards by serial dilution to construct a calibration curve (e.g., 1-100 µg/mL). |

| Sample Preparation | Extract powdered plant material or finished product with methanol or a methanol-water mixture using ultrasonication or reflux. Filter the extract through a 0.45 µm syringe filter before injection. |

| Quantification | Calculate the concentration of this compound in the sample by comparing the peak area with the calibration curve generated from the standards. |

Experimental Workflow for Quality Control

Caption: Workflow for the quality control of this compound in herbal products.

Biological Activity and Potential Applications